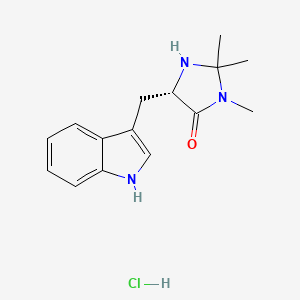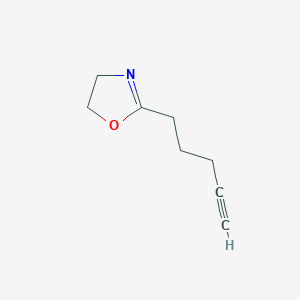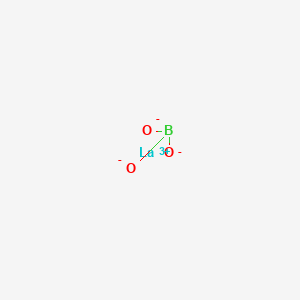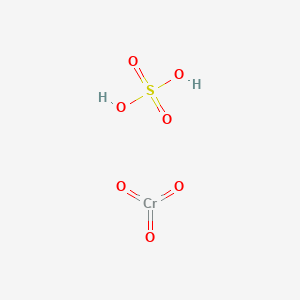
Trioxochromium sulfuric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trioxochromium sulfuric acid, also known as chromium trioxide sulfuric acid, is a chemical compound with the formula H2CrO7S. It is a combination of chromium trioxide (CrO3) and sulfuric acid (H2SO4). This compound is known for its strong oxidizing properties and is commonly used in various chemical reactions and industrial processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Trioxochromium sulfuric acid can be synthesized by carefully mixing chromium trioxide with concentrated sulfuric acid. The reaction is highly exothermic and should be conducted under controlled conditions to prevent any hazardous situations. The general reaction is as follows: [ \text{CrO}_3 + \text{H}_2\text{SO}_4 \rightarrow \text{H}_2\text{CrO}_7\text{S} ]
Industrial Production Methods: In industrial settings, the production of this compound involves the controlled addition of chromium trioxide to sulfuric acid in large reactors. The mixture is then cooled and stored in appropriate containers to prevent decomposition and ensure safety .
Análisis De Reacciones Químicas
Types of Reactions: Trioxochromium sulfuric acid undergoes various types of chemical reactions, including:
Oxidation: It acts as a powerful oxidizing agent, converting primary alcohols to aldehydes and secondary alcohols to ketones.
Reduction: It can be reduced to chromium(III) compounds under certain conditions.
Substitution: It can participate in substitution reactions where it replaces other functional groups in organic compounds.
Common Reagents and Conditions:
Oxidation Reactions: Commonly used with primary and secondary alcohols under acidic conditions.
Reduction Reactions: Often involves reducing agents like sodium bisulfite.
Substitution Reactions: Typically involves organic substrates and specific catalysts.
Major Products Formed:
Oxidation: Aldehydes and ketones.
Reduction: Chromium(III) sulfate.
Substitution: Various substituted organic compounds.
Aplicaciones Científicas De Investigación
Trioxochromium sulfuric acid has a wide range of applications in scientific research, including:
Chemistry: Used as an oxidizing agent in organic synthesis and analytical chemistry.
Biology: Employed in the preparation of biological samples for electron microscopy.
Medicine: Investigated for its potential use in cancer treatment due to its ability to induce apoptosis in cancer cells.
Industry: Utilized in the production of dyes, pigments, and as a catalyst in various chemical processes
Mecanismo De Acción
The mechanism of action of trioxochromium sulfuric acid involves its strong oxidizing properties. It can transfer oxygen atoms to other molecules, thereby oxidizing them. This process often involves the formation of intermediate complexes and the subsequent release of chromium(III) ions. The molecular targets and pathways include:
Oxidation of Organic Compounds: Involves the transfer of oxygen atoms to carbon atoms in organic molecules.
Induction of Apoptosis: Involves the generation of reactive oxygen species (ROS) that can damage cellular components and induce programmed cell death
Comparación Con Compuestos Similares
Trioxochromium sulfuric acid can be compared with other similar compounds such as:
Chromium Trioxide (CrO3): A strong oxidizing agent used in similar applications but without the stabilizing effect of sulfuric acid.
Sulfuric Acid (H2SO4): A strong acid used in various chemical reactions but lacks the oxidizing properties of chromium trioxide.
Jones Reagent: A mixture of chromium trioxide and sulfuric acid in acetone, used specifically for the oxidation of alcohols to carbonyl compounds.
Uniqueness: this compound is unique due to its combination of strong acidic and oxidizing properties, making it highly effective in various chemical processes .
Propiedades
Fórmula molecular |
CrH2O7S |
|---|---|
Peso molecular |
198.08 g/mol |
Nombre IUPAC |
sulfuric acid;trioxochromium |
InChI |
InChI=1S/Cr.H2O4S.3O/c;1-5(2,3)4;;;/h;(H2,1,2,3,4);;; |
Clave InChI |
HNPXHFOTGAXAJY-UHFFFAOYSA-N |
SMILES canónico |
OS(=O)(=O)O.O=[Cr](=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-[(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-oxopyrrolidin-1-yl]-3-methylbutanoic acid](/img/structure/B12058336.png)


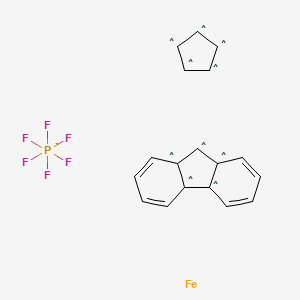
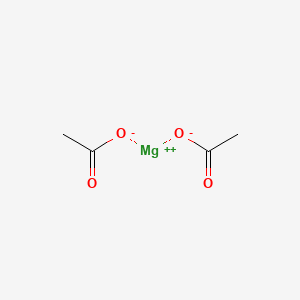

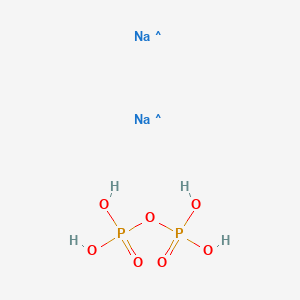

![4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B12058382.png)

